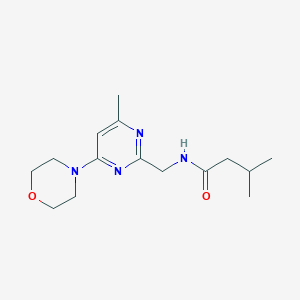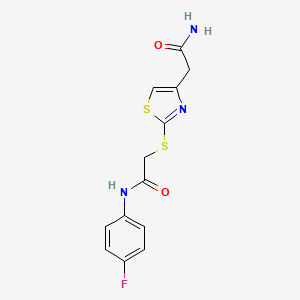
2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties
Research has explored the synthesis of thiazole-containing monomers and their potential in optoelectronic applications. For instance, Camurlu and Guven (2015) synthesized thiazole-containing monomers through the amidification reaction, which were then subjected to electrochemical polymerization to investigate their conducting properties. The study found that these polymers exhibited desirable optoelectronic properties, such as satisfactory switching times and appropriate optical contrasts, suggesting their potential use in optoelectronic devices (Camurlu & Guven, 2015).
Anticancer Screening
In the field of anticancer research, Abu-Melha (2021) synthesized a series of compounds incorporating the thiazole moiety and evaluated their cytotoxic activities against various cancer cell lines. The study reported that certain derivatives showed powerful cytotoxic results, indicating the potential of thiazole-based compounds in cancer therapy (Abu-Melha, 2021).
Anti-inflammatory Activity
A study by Sunder and Maleraju (2013) focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl) acetamide with anti-inflammatory properties. The research concluded that certain derivatives exhibited significant anti-inflammatory activity, underscoring the potential of thiazole-based compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antibacterial Evaluation
The antibacterial potential of N-phenylacetamide derivatives containing 4-arylthiazole moieties was investigated by Lu et al. (2020). Their research demonstrated promising antibacterial activities against various bacterial strains, suggesting the utility of these compounds in combating bacterial infections (Lu et al., 2020).
Eigenschaften
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S2/c14-8-1-3-9(4-2-8)16-12(19)7-21-13-17-10(6-20-13)5-11(15)18/h1-4,6H,5,7H2,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOLSFPOEVZXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

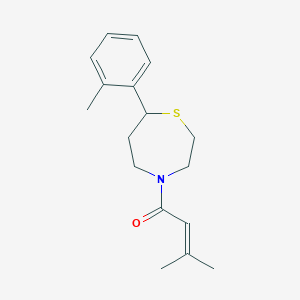
![N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2672703.png)
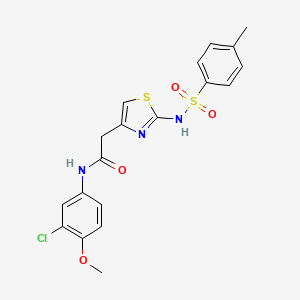
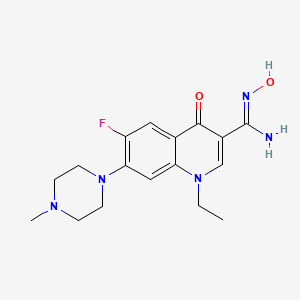

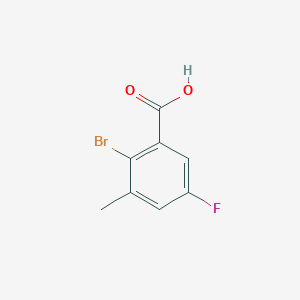
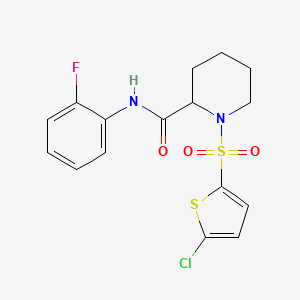
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2672715.png)
![4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B2672718.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-phenylacetamide](/img/structure/B2672719.png)
![Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672722.png)
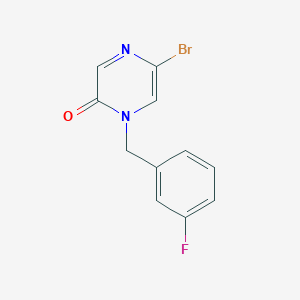
![Methyl N-[[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B2672724.png)
